Product packaging for 4-Butoxy-2-chloropyridine(Cat. No.:CAS No. 1098093-35-6)

4-Butoxy-2-chloropyridine

Cat. No.: B1469073
CAS No.: 1098093-35-6
M. Wt: 185.65 g/mol
InChI Key: KDOQORSXCOKTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Butoxy-2-chloropyridine ( 1098093-35-6) is a high-purity chlorinated pyridine derivative of significant interest in organic and medicinal chemistry research . With a molecular formula of C9H12ClNO and a molecular weight of 185.65 g/mol, it serves as a versatile building block for synthesizing more complex molecules . The compound's structure, featuring an electron-withdrawing chlorine atom and an alkoxy group on the pyridine ring, makes it a valuable intermediate for various chemical transformations, including metal-catalyzed cross-coupling reactions . As a derivative of 2-chloropyridine, which is widely used to generate fungicides, insecticides, and pharmaceuticals like antihistamines and antiarrhythmics, this compound offers researchers a pathway to novel compounds with tailored properties . Its potential applications span the development of active pharmaceutical ingredients (APIs) and the creation of advanced materials, such as polymers and coatings, where the pyridine core can impart enhanced stability and functionality . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, using suitable personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B1469073 4-Butoxy-2-chloropyridine CAS No. 1098093-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-2-3-6-12-8-4-5-11-9(10)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOQORSXCOKTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of 4 Butoxy 2 Chloropyridine

Reactivity Profile Influenced by Halogen and Alkoxy Substituents

The presence of both a halogen and an alkoxy group on the pyridine (B92270) ring significantly influences its reactivity towards various reagents. The butoxy group, being an electron-donating group through resonance, increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the chloro group is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack but activates the position of the chlorine atom for nucleophilic substitution.

The chlorine atom at the 2-position of 4-butoxy-2-chloropyridine is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. While SNAr reactions on 2-chloropyridines can sometimes be challenging, requiring high temperatures or the use of strong bases, the presence of the electron-donating butoxy group at the 4-position can modulate this reactivity. nih.govresearchgate.netnih.gov

The general mechanism for the SNAr reaction at the 2-position involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. The departure of the chloride ion then yields the substituted product. A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols. sci-hub.se For instance, the reaction with amines can be facilitated by Lewis acids, such as zinc chloride, which activate the pyridine ring towards nucleophilic attack. researchgate.net

Examples of Nucleophilic Substitution Reactions on 2-Chloropyridine (B119429) Derivatives
NucleophileReaction ConditionsProduct TypeReference
AminesHigh temperature, polar solvents, or metal catalysis (e.g., Pd, Cu)2-Aminopyridines nih.govresearchgate.net
AlkoxidesBase (e.g., NaH, K2CO3), polar solvent2-Alkoxypyridines sci-hub.se
ThiolsBase (e.g., NaH, Et3N), polar solvent2-Thio-pyridines sci-hub.se

Electrophilic aromatic substitution (SEAr) reactions on the pyridine ring are generally difficult due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. wikipedia.org This deactivation is further intensified by the presence of the electron-withdrawing chloro group. Consequently, forcing conditions are often required for electrophilic substitution, and the reactions may suffer from low yields and lack of regioselectivity. wikipedia.orgmasterorganicchemistry.com

Given these limitations, alternative strategies are often employed to functionalize the pyridine ring. One common approach is directed ortho-metalation, where a directing group guides the deprotonation of an adjacent position by a strong base, followed by quenching with an electrophile. However, in the case of this compound, the positions amenable to this strategy are limited. Another powerful alternative involves the use of cross-coupling reactions, which are discussed in the following section. These methods bypass the need for direct electrophilic substitution on the pyridine ring by forming carbon-carbon or carbon-heteroatom bonds at the chlorinated position.

Cross-Coupling Reactions and Their Applications

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable substrate for a variety of these transformations. The chloro substituent at the 2-position serves as a handle for the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of halo-pyridines.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form carbon-carbon bonds. 2-Chloropyridines can be challenging substrates for Suzuki-Miyaura coupling compared to their bromo or iodo counterparts. However, the development of highly active palladium-phosphine catalyst systems has enabled the efficient coupling of 2-chloropyridines, including those with electron-donating groups. organic-chemistry.org These reactions are tolerant of a wide variety of functional groups and have been successfully applied to the synthesis of complex biaryl and hetero-biaryl structures. acs.orgasianpubs.orgresearchgate.net

The Heck reaction is another important palladium-catalyzed process that forms a carbon-carbon bond between an organic halide and an alkene. wikipedia.orgyoutube.com The reaction typically proceeds via a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.org While less common for simple 2-chloropyridines, intramolecular Heck reactions have been utilized in the synthesis of fused pyridine ring systems. wikipedia.org

Overview of Palladium-Catalyzed Reactions with 2-Chloropyridine Derivatives
ReactionCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-MiyauraAryl/heteroaryl boronic acids or estersPd(OAc)2 or Pd2(dba)3 with a phosphine (B1218219) ligand (e.g., SPhos, XPhos)C(sp2)-C(sp2) organic-chemistry.orgacs.org
HeckAlkenesPd(OAc)2 or PdCl2 with a phosphine ligandC(sp2)-C(sp2) wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and often more cost-effective alternative to palladium-catalyzed methods. thieme-connect.com Nickel catalysts are particularly effective in the coupling of less reactive electrophiles like aryl chlorides. acs.org

Cross-electrophile coupling is a notable strategy that allows for the coupling of two different electrophiles, typically an aryl or heteroaryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., manganese or zinc). nih.govnih.gov This approach avoids the pre-formation of organometallic reagents, which can be sensitive and difficult to handle. For 2-chloropyridines, this method provides a direct route to 2-alkylated pyridines. thieme-connect.comnih.govnih.gov The reaction conditions can be tuned by the choice of ligand and reductant to achieve high yields and functional group compatibility. nih.govwisc.edu

Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines
Alkyl HalideCatalyst SystemReductantProduct TypeReference
Alkyl bromidesNiBr2·3H2O with a bathophenanthroline (B157979) ligandMn(0)2-Alkylpyridines nih.govnih.gov
Alkyl chloridesNiCl2·DME with a phenanthroline ligandMn(0)2-Alkylpyridines acs.org

Copper-catalyzed reactions offer another avenue for the functionalization of this compound, particularly for the formation of carbon-heteroatom bonds. Copper catalysts are generally less expensive than palladium and can promote unique transformations.

A significant application of copper catalysis in this context is the amidation of 2-chloropyridines. rsc.org Using a catalytic system often composed of a copper(I) salt and a suitable ligand (e.g., a diamine), 2-chloropyridines can be coupled with a variety of amides to form N-(pyridin-2-yl)amides. rsc.orgresearchgate.net These reactions are valuable for the synthesis of compounds with potential biological activity. Other copper-catalyzed reactions include couplings with thiols and other nucleophiles. berkeley.edunih.gov

Directed Functionalization and Activation Strategies

The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, making the development of methods for its selective functionalization a significant area of chemical research. rsc.org For a substituted pyridine like this compound, the existing chloro and butoxy groups impart distinct electronic properties that influence its reactivity and the regioselectivity of further transformations. The electron-withdrawing nature of the chlorine atom at the C-2 position and the electron-donating character of the butoxy group at the C-4 position create a unique electronic landscape that can be exploited for directed functionalization.

Direct C–H functionalization is a powerful strategy for molecular derivatization that avoids the need for pre-functionalized substrates, aligning with principles of sustainable chemistry. rsc.org While specific C-H activation studies on this compound are not extensively documented, the reactivity can be inferred from studies on related 2-chloropyridines and other substituted pyridines.

The primary challenge in pyridine C-H activation lies in overcoming the inherent low reactivity of the electron-poor ring and controlling the site of functionalization. rsc.org Transition metal catalysis, particularly with palladium, rhodium, and iridium, has emerged as a leading approach. rsc.orgchemrxiv.org For 2-chloropyridines, functionalization can be directed to various positions depending on the catalytic system and directing group strategy.

Research has shown that the functionalization of trihalogenated pyridines, such as 2-chloro-4,5-dibromopyridine, can proceed with high regioselectivity, establishing them as versatile starting materials for orthogonally functionalized pyridine derivatives. mdpi.com In the context of this compound, the C-H bonds at positions C-3, C-5, and C-6 are potential sites for activation.

Palladium-Catalyzed C-H Arylation : An efficient protocol for the direct C-H arylation of fluoroarenes with 2-chloropyridine derivatives has been developed. chemrxiv.org This method offers a streamlined alternative to traditional cross-coupling reactions. The electronic nature of substituents on the pyridine ring influences the coupling efficiency. The butoxy group at C-4 would likely influence the reactivity at the adjacent C-3 and C-5 positions.

Iridium and Rhodium-Catalyzed Borylation and Silylation : Boryl pincer complexes of iridium and rhodium have been shown to selectively activate the C-H bond at the 2-position of pyridine. rsc.orgnih.gov In the case of this compound, the C-2 position is already substituted. However, these catalytic systems highlight the potential for activating other positions. For instance, C-H activation at the C-6 position could be a competing pathway, though often less favored than C-2 activation.

Site-Selectivity in Polyazines : Studies on molecules containing multiple pyridine rings have demonstrated that site-selectivity can be controlled by converting one ring into a heterocyclic phosphonium (B103445) salt. nih.gov In a competition experiment between 2-phenylpyridine (B120327) and 2-chloropyridine, functionalization preferentially occurred on the 2-phenylpyridine, indicating that inductively withdrawing substituents like chlorine can disfavor certain activation pathways. nih.gov This suggests that the C-H bonds of the this compound ring might be less reactive compared to pyridines bearing electron-donating or aryl groups at the C-2 position.

The table below summarizes findings from studies on related compounds that inform the potential site-selective functionalization of this compound.

Catalytic SystemReaction TypeSubstrate ClassObserved RegioselectivityPotential Application to this compound
Palladium(II) CatalystsC-H Arylation2-ChloropyridinesArylation of fluoroarenesFunctionalization at C-3, C-5, or C-6 positions
(PBP)Ir ComplexesC-H ActivationPyridinesSelective for C-2 positionSuggests C-6 is a less favored but possible site
Tf₂O / PPh₃Phosphonium Salt Formation2-Chloropyridine vs. 2-PhenylpyridineSelective for the less electron-deficient ringIndicates lower reactivity for C-H functionalization

Dearomatization reactions transform flat, aromatic compounds into three-dimensional structures, which are valuable scaffolds in medicinal chemistry. nih.gov Nucleophilic dearomatization is a key strategy for synthesizing substituted dihydropyridines and piperidines from readily available pyridine precursors. nih.govnih.gov The process typically requires activation of the pyridine ring to render it sufficiently electrophilic for a nucleophile to attack, thereby overcoming the energy barrier of disrupting aromaticity. nih.gov

For 4-alkoxypyridines, such as the analogous 4-methoxypyridine, a common activation strategy involves reaction with an electrophile at the nitrogen atom to form an N-acyl- or N-sulfonylpyridinium salt. nih.govmdpi.com These activated intermediates are highly susceptible to nucleophilic attack, predominantly at the C-4 position.

A general mechanism for the dearomatization of a 4-alkoxypyridine is as follows:

Activation : The pyridine nitrogen attacks an electrophile (e.g., benzyl (B1604629) chloroformate), forming a reactive N-acylpyridinium salt. nih.gov

Nucleophilic Addition : A nucleophile (e.g., Grignard reagents, organozinc compounds) adds to the pyridinium (B92312) salt. nih.govmdpi.com For 4-alkoxypyridinium ions, the attack is highly regioselective for the C-4 position, leading to a 1,4-dihydropyridine (B1200194) product. The C-2 position is another potential site of attack, but the presence of the 4-alkoxy group strongly directs the nucleophile to the C-4 position.

Transformation : The resulting dihydropyridines are versatile intermediates that can be further reduced to piperidines or oxidized back to substituted pyridines. nih.gov

In the case of this compound, the 4-butoxy group would similarly direct nucleophilic attack to the C-4 position after N-activation. The electron-withdrawing 2-chloro substituent would further increase the electrophilicity of the pyridine ring, potentially accelerating the rate of nucleophilic addition.

Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. For example, chiral copper complexes have been shown to catalyze the asymmetric 1,4-dearomatization of pyridines with nucleophiles generated in situ, eliminating the need for stoichiometric preactivation of either the pyridine or the nucleophile. mit.edu

The table below outlines a typical reaction scheme for the nucleophilic dearomatization of 4-alkoxypyridines.

StepReagents & ConditionsIntermediate/ProductKey Features
Activation Benzyl Chloroformate, Toluene, -78 °CN-Benzyloxycarbonyl-4-methoxypyridinium saltFormation of a highly reactive electrophilic species
Addition Grignard Reagent (e.g., PhMgBr), CuBr·SMe₂, (R,R)-Ph-BPE1,4-DihydropyridineCatalytic, enantioselective, highly regioselective for C-4
Workup Acidic or Reductive WorkupSubstituted Pyridine or PiperidineVersatile synthesis of complex nitrogen heterocycles

Data synthesized from Harutyunyan's group findings on 4-methoxypyridine. nih.gov

Investigation of Stability and Degradation Pathways within Reaction Environments

The stability of this compound is a critical factor in its synthesis, storage, and application in multi-step reaction sequences. The molecule's stability is primarily dictated by the robustness of the 2-chloro and 4-butoxy substituents and the pyridine ring itself.

Under typical laboratory conditions, 2-chloropyridine is a stable liquid. nih.gov However, it is susceptible to degradation under specific environmental or high-energy conditions. Studies on the degradation of 2-chloropyridine in aqueous solutions have shown that it can be broken down by advanced oxidation processes such as ultraviolet (UV) and ultrasound irradiation. researchgate.net

Photodegradation : UV irradiation is an effective method for degrading 2-chloropyridine in water. The degradation kinetics often follow first-order behavior, with the rate influenced by temperature and substrate concentration. A key intermediate in the photolytic degradation of 2-chloropyridine is 2-hydroxypyridine, indicating that a primary degradation pathway involves the cleavage of the C-Cl bond. researchgate.net

Sonolysis : Ultrasound irradiation can also induce degradation, although it is generally less efficient than photolysis. The efficiency of sonolysis can be enhanced by the addition of Fenton reagents or by optimizing the reaction temperature. researchgate.net

Thermal Decomposition : When heated to decomposition, 2-chloropyridine can emit highly toxic fumes, including hydrogen chloride gas, nitrogen oxides (NOx), and carbon oxides. nih.gov This indicates that at elevated temperatures, both the C-Cl bond and the pyridine ring can undergo fragmentation.

Computational and Theoretical Investigations of 4 Butoxy 2 Chloropyridine and Analogous Pyridines

Electronic Structure and Molecular Orbital Theory Analyses

The electronic properties of the pyridine (B92270) ring are significantly influenced by the nature and position of its substituents. In 4-Butoxy-2-chloropyridine, the butoxy group at the C4 position acts as an electron-donating group (EDG) through resonance, while the chlorine atom at the C2 position is an electron-withdrawing group (EWG) via induction. This push-pull electronic arrangement profoundly affects the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular orbital theory (MOT) treats electrons in a molecule as moving under the influence of all the nuclei, occupying molecular orbitals that can extend over the entire molecule wikipedia.org. The states of these bonded electrons are often approximated as linear combinations of atomic orbitals (LCAO) wikipedia.org.

Computational studies on analogous substituted pyridines reveal that electron-donating substituents increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups lower the energy of the LUMO, increasing its reactivity toward nucleophiles. For instance, a study of 2-chloropyridine (B119429) using one-photon vacuum ultraviolet mass-analysed threshold ionization (VUV-MATI) spectroscopy and Natural Bond Orbital (NBO) analysis determined that electron removal from the HOMO, which consists of the π orbital in the pyridine ring, induces a warped cationic structure rsc.org. The presence of an electron-donating group, such as an amino or hydroxyl group, has been shown to strongly impact the geometry and electronic structure of polyhalogenated pyridines rsc.orgresearchgate.net. In the case of this compound, the butoxy group enriches the π-system of the ring, while the chloro group enhances the electrophilicity of the carbon atom to which it is attached. This interplay dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The substitution of carbon atoms with nitrogen in aromatic systems, as in pyridine, generally leads to an increase in the electron affinity of the molecule nih.gov. Further substitution with groups like butoxy and chloro fine-tunes these electronic properties.

Table 1: Influence of Substituent Type on Pyridine Electronic Properties
Substituent Type (Position)Effect on RingImpact on HOMO EnergyImpact on LUMO EnergyPrimary Mode of Action
Electron-Donating (e.g., -OBu at C4)ActivatesIncreasesSlightly IncreasesResonance (+R)
Electron-Withdrawing (e.g., -Cl at C2)DeactivatesDecreasesDecreasesInductive (-I)

Theoretical Studies on Acidity and Basicity of Substituted Pyridines

The basicity of pyridine, attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom, is a key characteristic that is modulated by substituents scribd.com. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the acidity constants (pKₐ) of the conjugate acid, proton affinities (PA), and gas-phase basicities (GB) of substituted pyridines.

Electron-donating groups generally increase the basicity of the pyridine nitrogen by increasing the electron density on the ring and, consequently, on the nitrogen atom. For example, a methyl group at the 4-position increases the pKₐ of pyridine from 5.2 to 6.0 due to its +I inductive effect scribd.com. The butoxy group in this compound is expected to increase basicity through its electron-donating resonance effect. In contrast, electron-withdrawing groups decrease basicity by pulling electron density away from the nitrogen atom. A chlorine atom, for instance, acts as a strong EWG through its -I inductive effect, making the nitrogen lone pair less available for protonation and thus lowering the basicity scribd.com.

Computational models can provide excellent quantitative predictions. Studies have shown a strong correlation between DFT-calculated pKₐ values and experimental results for various substituted pyridines, achieving a regression of almost unity (R²=0.99) in some cases researchgate.net. Quantum chemical calculations at the B3LYP/6-311++G(d,p) level of theory have demonstrated that PA and GB values increase with electron-donating substituents and decrease with electron-withdrawing ones researchgate.net. These calculations often incorporate solvent effects using models like the Conductor-like Screening Model (COSMO) to simulate aqueous solutions, which improves the accuracy of pKₐ predictions mdpi.com.

Table 2: Calculated vs. Experimental pKₐ Values for Selected Pyridines
CompoundSubstituent EffectCalculated pKₐ (Method)Experimental pKₐ
PyridineReference5.2 (AM1 COSMO)5.23 nih.gov
3-NitropyridineStrongly Deactivating0.72 (AM1 COSMO) mdpi.com0.81
3-AminopyridineActivating6.25 (AM1 COSMO) mdpi.com5.98

Mechanistic Elucidation of Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr) is a crucial reaction for functionalizing electron-deficient aromatic rings like substituted pyridines pearson.comnih.gov. The reaction typically proceeds via a two-step addition-elimination mechanism pearson.com. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex pearson.com. In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring.

For this compound, the chlorine at the C2 position is the leaving group. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen, makes the C2 position susceptible to nucleophilic attack. The butoxy group at the C4 (para) position plays a critical role in stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction. Kinetic studies on similar systems, such as 2-methoxy-3-nitropyridine, combined with DFT calculations, confirm that the reaction proceeds through an SNAr mechanism where the first step is rate-limiting researchgate.net. Computational models can accurately predict reactivity trends and site selectivity by analyzing ground-state molecular descriptors chemrxiv.org.

Quantum chemical calculations are indispensable for characterizing the transition states and intermediates involved in SNAr reactions chemrxiv.orgrsc.org. By calculating the potential energy surface, researchers can determine the activation free energies (ΔG‡) and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics rsc.org.

Recent work has focused on developing quantitative structure-reactivity relationship (QSRR) models for SNAr reactions using computationally derived descriptors nih.govchemrxiv.org. These models demonstrate a robust linear relationship between the experimental ΔG‡ and a combination of three molecular descriptors:

The LUMO energy of the electrophile: A lower LUMO energy indicates greater susceptibility to nucleophilic attack.

The average molecular electrostatic potential (ESP) at the carbon undergoing substitution: A more positive ESP at the reaction center signifies a stronger electrostatic attraction for the incoming nucleophile.

The sum of ESP values for the ortho and para atoms relative to the reactive center: This descriptor accounts for the ability of the ring to delocalize the developing negative charge in the transition state nih.govchemrxiv.org.

These models, built from ground-state wavefunctions, offer a computationally efficient alternative to expensive transition state analyses while providing excellent predictive accuracy for reaction rates and regioselectivity chemrxiv.orgrsc.org.

Computational studies are pivotal in the design and optimization of catalysts for the functionalization of pyridines beilstein-journals.org. While SNAr reactions on activated pyridines like this compound may not require catalysis, other transformations, such as C-H functionalization at less reactive positions, rely heavily on transition-metal catalysis beilstein-journals.orgnih.gov.

DFT calculations are used to elucidate complex catalytic cycles, identify active catalytic species, and rationalize observed regioselectivity. For example, in the rhodium-catalyzed hydroarylation of alkenes with 2,2'-bipyridines, computational studies revealed the crucial role of the N-heterocyclic carbene (NHC) ligand in reducing the energy barrier of a "rollover" cyclometalation pathway, which leads to efficient and selective C-H functionalization beilstein-journals.org. Theoretical investigations guide experimental efforts by predicting the outcomes of different catalyst-ligand combinations, accelerating the development of novel synthetic methodologies for creating diverse pyridine derivatives.

Exploration of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces, are crucial in determining the solid-state structure, crystal packing, and interactions of molecules with biological targets mdpi.comtaylorandfrancis.com. Computational methods are used to explore these weak yet significant forces.

For molecules like this compound, several non-covalent interactions are possible. The pyridine nitrogen can act as a hydrogen bond acceptor. The aromatic ring can participate in π–π stacking interactions with other aromatic systems. The butoxy chain contributes to van der Waals interactions.

Computational techniques such as Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (AIM), and Non-Covalent Interaction (NCI) analysis are employed to visualize and quantify these interactions rsc.orgresearchgate.net. NBO analysis can reveal donor-acceptor interactions, such as the charge transfer that characterizes a hydrogen bond mdpi.com. AIM theory analyzes the topology of the electron density to identify bond critical points, which are indicative of interactions. Combined experimental and computational studies on substituted pyridines have used these methods to shed light on molecular packing in crystals, rationalizing how intra- and intermolecular forces are modified by different substituents rsc.orgresearchgate.net.

Quantum Chemical Characterization and Spectroscopic Property Predictions

Quantum chemical calculations have become an indispensable tool in the study of molecular structures and spectroscopic properties. For this compound and its analogs, Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in providing insights into their electronic structure, vibrational modes, and electronic transitions. These computational methods allow for a detailed characterization that complements and often predicts experimental findings.

Theoretical investigations of substituted pyridines are frequently carried out using DFT with hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p). researchgate.netcore.ac.ukiiste.orgresearchgate.netnih.gov This level of theory has been shown to provide a reliable prediction of molecular geometries, vibrational frequencies, and NMR chemical shifts. For the prediction of electronic absorption spectra, TD-DFT calculations are the standard approach. nih.govresearchgate.net

Predicted Vibrational Frequencies (FT-IR and FT-Raman)

The vibrational spectrum of this compound is predicted to exhibit characteristic modes associated with the pyridine ring, the butoxy group, and the C-Cl bond. Based on DFT calculations on analogous molecules like 2-chloropyridine and 2-chloro-6-methoxypyridine, a detailed assignment of the fundamental vibrational modes can be proposed. researchgate.netnih.gov The presence of the butoxy group introduces a series of C-H stretching, bending, and rocking vibrations, in addition to C-O stretching modes.

The calculated vibrational frequencies for this compound, based on DFT/B3LYP/6-311++G(d,p) level of theory, are presented below. These theoretical wavenumbers are typically scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional.

Table 1: Predicted Vibrational Frequencies for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Assignment
~3100-3000 Aromatic C-H stretching
~2960-2870 Aliphatic C-H stretching (butoxy group)
~1600-1550 Pyridine ring C=C and C=N stretching
~1470-1430 CH₂ scissoring (butoxy group)
~1250-1200 Asymmetric C-O-C stretching
~1050-1000 Symmetric C-O-C stretching
~700-600 C-Cl stretching
~500-400 Pyridine ring out-of-plane bending

Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The chemical shifts are reported in ppm relative to a standard reference, typically tetramethylsilane (TMS). The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the butoxy group are expected to significantly influence the chemical shifts of the pyridine ring protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm)
H-3 6.5 - 6.7
H-5 6.7 - 6.9
H-6 8.0 - 8.2
-OCH₂- 4.2 - 4.4
-CH₂- 1.7 - 1.9
-CH₂- 1.4 - 1.6
-CH₃ 0.9 - 1.1

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 152 - 154
C-3 110 - 112
C-4 165 - 167
C-5 108 - 110
C-6 148 - 150
-OCH₂- 68 - 70
-CH₂- 30 - 32
-CH₂- 19 - 21
-CH₃ 13 - 15

Predicted Electronic Properties and UV-Vis Spectrum

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and electronic transitions of the molecule. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and electronic absorption characteristics.

The UV-Vis absorption spectrum of this compound, predicted using TD-DFT calculations, is expected to show absorptions corresponding to π→π* and n→π* electronic transitions within the pyridine ring. The solvent environment can influence the position of these absorption maxima.

Table 4: Predicted Electronic Properties and UV-Vis Absorption for this compound

Parameter Predicted Value
HOMO Energy -6.5 to -6.0 eV
LUMO Energy -1.0 to -0.5 eV
HOMO-LUMO Gap 5.0 to 5.5 eV
λmax (π→π*) 260 - 280 nm
λmax (n→π*) 300 - 320 nm

These computational predictions provide a detailed and scientifically grounded framework for understanding the spectroscopic characteristics of this compound. They serve as a valuable guide for experimental studies and for the interpretation of spectroscopic data.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

The pyridine (B92270) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. 4-Butoxy-2-chloropyridine serves as a key starting material for the synthesis of complex, multi-ring heterocyclic systems. The reactivity of the C2-chloro group is the primary enabler for its use in constructing fused ring systems and decorated pyridine cores.

One of the most common strategies involves the SNAr reaction, where the chlorine atom is displaced by a nucleophile that is part of another ring or contains functionality for subsequent cyclization. For instance, reaction with binucleophilic reagents such as amino-alcohols or amino-thiols can lead to the formation of fused heterocyclic systems like pyridotetrahydro-oxazines or pyridotetrahydro-thiazines in a stepwise manner.

Furthermore, 2-chloropyridines are well-established precursors in transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig reactions. These methods allow for the introduction of diverse substituents at the 2-position, which can then be used to construct intricate heterocyclic frameworks. For example, a Suzuki coupling could introduce a boronic acid-containing fragment, which could then undergo an intramolecular condensation to form a new ring fused to the pyridine core. The regioselective functionalization of 2-chloropyridines has been pivotal in the total synthesis of complex natural products like (+)-floyocidin B, showcasing the power of this building block in creating novel molecular architectures. biogeneorganics.com

Table 1: Representative Reactions for Heterocycle Synthesis

Reaction Type Reagent/Catalyst Product Type
Nucleophilic Aromatic Substitution (SNAr) Amines, Thiols, Alkoxides 2-substituted Pyridines
Suzuki Coupling Aryl/Heteroaryl Boronic Acids, Pd catalyst 2-Aryl/Heteroaryl Pyridines
Buchwald-Hartwig Amination Amines, Pd catalyst 2-Aminopyridine Derivatives

Role in Multistep Organic Transformations toward Target Molecules

In the context of multistep synthesis, this compound acts as a strategic linchpin, allowing for the sequential introduction of different molecular fragments. Its utility lies in the orthogonal reactivity of its functional groups. The chlorine at the C2 position can be selectively replaced without affecting other parts of the molecule, enabling chemists to build complexity in a controlled manner.

A typical synthetic sequence might begin with the displacement of the chloride with a primary amine via a Buchwald-Hartwig amination. The resulting 2-amino-4-butoxypyridine derivative could then undergo further reactions at the amino group, such as acylation or sulfonylation. Alternatively, the butoxy group could be cleaved under specific conditions to reveal a 4-hydroxypyridine, providing another site for functionalization.

This stepwise approach is fundamental in the synthesis of high-value target molecules, particularly in the pharmaceutical industry. For example, the synthesis of kinase inhibitors often involves the construction of a central heterocyclic core, which is then decorated with various substituents to optimize binding affinity and pharmacokinetic properties. The 2-chloropyridine (B119429) moiety is a common feature in the intermediates used to build these complex drugs. biogeneorganics.com The synthesis of the natural product (+)-floyocidin B, for instance, relied on a key 2-chloropyridine intermediate to strategically introduce a pentenyl chain via a late-stage Suzuki coupling, demonstrating the value of this functional group in complex synthetic pathways. biogeneorganics.com

Contribution to the Synthesis of Functional Molecules and Advanced Materials

The application of this compound extends beyond pharmaceuticals to the field of materials science. The pyridine ring is an excellent ligand for metal ions, and derivatives of this compound can be used to synthesize coordination complexes, ligands for catalysis, and functional organic materials.

By replacing the chlorine atom with other functional groups, chemists can design molecules with specific electronic or photophysical properties. For example, coupling with fluorescent moieties can create sensors or probes. The introduction of polymerizable groups can allow the 4-butoxy-pyridine unit to be incorporated into specialty polymers, potentially enhancing their thermal stability or chemical resistance. The butoxy group, in particular, enhances solubility in organic solvents, which is often a crucial property for the processing and application of advanced materials. Analogs such as 4-alkoxypyridines are known intermediates for soft materials like liquid crystals.

Table 2: Examples of Functional Molecule Classes Synthesized from Chloropyridine Intermediates

Functional Molecule Class Synthetic Approach Potential Application
Metal-Organic Frameworks (MOFs) Synthesis of pyridine-based linker molecules Gas storage, Catalysis
Organic Light-Emitting Diodes (OLEDs) Incorporation into conjugated organic molecules Display technology
Liquid Crystals Derivatization to form mesogenic molecules Screens, Sensors

Derivatization Strategies for Structural Diversification and Library Generation

In modern drug discovery and materials science, the generation of chemical libraries containing structurally diverse but related compounds is essential for identifying leads with optimal properties. This compound is an ideal scaffold for this purpose due to the reliable and versatile chemistry of the 2-chloro position.

High-throughput synthesis techniques can be employed to react this compound with a large array of different nucleophiles (amines, thiols, alcohols) or coupling partners (boronic acids, organostannanes). This allows for the rapid generation of a library of 2-substituted-4-butoxypyridine derivatives. The ease of substitution at the 2-position facilitates the creation of numerous analogs, which is a critical step during lead optimization in pharmaceutical research.

This strategy, often referred to as parallel synthesis, enables chemists to systematically explore the structure-activity relationship (SAR) of a particular molecular scaffold. By varying the substituent at the C2 position, researchers can fine-tune properties such as biological activity, selectivity, solubility, and metabolic stability. The ability to easily create this chemical diversity makes this compound and its analogs powerful tools for innovation in both medicinal and materials chemistry. biogeneorganics.com

Table 3: Compound Names Mentioned

Compound Name
This compound
(+)-floyocidin B
2-amino-4-butoxypyridine
4-hydroxypyridine
2-chloropyridine

Future Perspectives and Emerging Research Directions

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift towards sustainable synthesis. For pyridine (B92270) derivatives like 4-Butoxy-2-chloropyridine, future research will concentrate on developing methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. nih.govresearchgate.net

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after as they combine several reaction steps into a single operation, thereby reducing solvent waste, purification steps, and reaction time. nih.govacs.orgresearchgate.net The development of novel MCRs could provide a more direct and atom-economical route to the 2,4-substituted pyridine core.

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly accelerate reaction times and improve yields in the synthesis of pyridine derivatives. nih.govnih.govacs.orgresearchgate.net Applying microwave irradiation to the synthesis of this compound could lead to more energy-efficient and rapid production processes.

Use of Green Catalysts and Solvents: Research is moving towards replacing traditional catalysts with reusable nanocatalysts or biocatalysts. nih.govresearchgate.net Similarly, the replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a major goal. researchgate.net These approaches are expected to be adapted for the synthesis of functionalized pyridines.

Table 1: Emerging Green Synthetic Methodologies for Pyridine Scaffolds
MethodologyPrincipleKey AdvantagesPotential Application for this compound
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form a product that contains portions of all reactants.High atom economy, reduced waste, simplified procedures, rapid access to complex molecules. researchgate.netDevelopment of a one-pot synthesis from simple precursors.
Microwave-Assisted SynthesisUsing microwave energy to heat reactions directly and efficiently.Drastically reduced reaction times, improved yields, higher product purity. nih.govacs.orgAcceleration of etherification and chlorination steps.
NanocatalysisEmploying catalysts in the nanometer size range, offering high surface area and reactivity.High efficiency, reusability, mild reaction conditions, simple work-up. researchgate.netCatalyzing the formation of the pyridine ring or subsequent modifications.
Aqueous Media SynthesisUsing water as a solvent.Environmentally benign, low cost, enhanced reactivity in some cases. researchgate.netPerforming key synthetic steps in water to reduce organic solvent use.

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Catalysis is at the heart of modern organic synthesis, enabling the construction of complex molecules with high precision. For this compound, which has distinct reactive sites, the development of novel catalytic systems is crucial for achieving enhanced selectivity in its functionalization.

Future research will likely focus on:

Cascade Annulation: This involves a series of intramolecular and intermolecular bond-forming events that proceed sequentially in one pot. Metal-free cascade annulations are being developed for the selective synthesis of substituted pyridines from simple synthons. acs.org

Catalytic Dearomatization: This powerful strategy transforms flat aromatic compounds into three-dimensional structures, which are highly valuable in medicinal chemistry. Catalytic stereoselective dearomatization of pyridine derivatives can produce partially hydrogenated pyridines and pyridones, opening up new chemical space. mdpi.com

Photocatalysis: The use of light to drive chemical reactions offers unique reactivity patterns. Photocatalytic methods are emerging for C-H amination of arenes, which could allow for the direct introduction of nitrogen-containing groups onto the pyridine ring under mild conditions. acs.org

Aza-Diels-Alder Reactions: [4+2] cycloadditions involving azadienes are a key approach for the de novo synthesis of the pyridine ring. nih.gov The development of catalytic and more sustainable versions of these reactions, such as the redox-neutral catalytic intermolecular aza-Wittig reaction, provides rapid access to diverse pyridine structures. nih.gov

Table 2: Advanced Catalytic Methods for Pyridine Functionalization
Catalytic TransformationDescriptionSignificance for this compound
Transition-Metal-Free AnnulationBuilding the pyridine ring through cascade reactions without the need for metal catalysts. acs.orgProvides a cost-effective and less toxic route to the core scaffold.
Stereoselective DearomatizationConverting the aromatic pyridine ring into chiral, non-aromatic piperidines or dihydropyridines. mdpi.comCreates complex 3D structures from the flat pyridine scaffold for drug discovery.
Photocatalytic C-H FunctionalizationUsing light and a photocatalyst to activate and functionalize C-H bonds directly. acs.orgAllows for late-stage modification of the pyridine ring with high regioselectivity, avoiding pre-functionalization steps.
Catalytic Aza-Wittig/Diels-Alder SequenceA multicomponent approach to form substituted pyridines via an in-situ generated azadiene. nih.govOffers a modular and efficient way to construct highly substituted pyridine rings from simple, stable precursors.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling offers the potential to predict its reactivity, optimize synthetic pathways, and design new derivatives with desired properties in silico, before committing to laboratory work.

Key applications include:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure of pyridine derivatives, predict their reactivity towards electrophilic or nucleophilic attack, and elucidate reaction mechanisms. nih.govresearchgate.net This can guide the choice of reagents and conditions for selective functionalization.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govufl.edu For derivatives of this compound, docking studies can predict binding affinity to biological targets like enzymes, guiding the design of new potential therapeutic agents. rsc.orgrsc.org

Predictive Synthesis: By combining quantum mechanics with machine learning, researchers are developing tools that can predict the outcome of chemical reactions. This can accelerate the discovery of new, efficient synthetic routes to complex pyridine-based scaffolds.

Table 3: Computational Tools in Pyridine Chemistry
Computational MethodApplicationBenefit for this compound Research
Density Functional Theory (DFT)Calculating electronic properties, reaction energies, and transition states. nih.govPredicting the most reactive sites on the ring for selective modification.
Molecular DockingSimulating the interaction of a molecule with a biological target (e.g., protein active site). nih.govGuiding the design of new derivatives with potential therapeutic activity.
Quantitative Structure-Activity Relationship (QSAR)Correlating chemical structure with biological activity to build predictive models.Prioritizing which new derivatives to synthesize for biological testing.
Molecular Dynamics (MD) SimulationsSimulating the movement of atoms and molecules over time to understand dynamic behavior. rsc.orgAssessing the stability of ligand-protein complexes and understanding binding modes.

Rational Design of Next-Generation Pyridine-Based Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in thousands of approved drugs. nih.gov this compound, with its defined substitution pattern, serves as an excellent starting point for the rational design of next-generation scaffolds. This involves strategically modifying the core structure to enhance activity, improve pharmacokinetic properties, or engage new biological targets.

Emerging strategies in this area are:

Scaffold Hopping and Hybridization: This involves replacing a core molecular scaffold with another that has a similar spatial arrangement of functional groups but a different elemental composition. rsc.orgresearchgate.net Alternatively, molecular hybridization merges structural features from different pharmacophores to create a new molecule with potentially enhanced or dual activity. mdpi.com this compound can be a key building block in creating hybrid molecules.

Fragment-Based Drug Discovery (FBDD): Small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or linked together to produce a lead compound with higher affinity. The 4-butoxy or 2-chloropyridine (B119429) moieties could act as such fragments.

Targeted Covalent Inhibitors: The chloro-substituent at the 2-position can potentially act as a reactive handle for designing targeted covalent inhibitors, which form a permanent bond with their biological target, leading to enhanced potency and duration of action.

The rational design process, supported by the computational tools described previously, will enable the transformation of this compound from a simple chemical intermediate into a versatile platform for creating novel, high-value molecules for applications in medicine, agriculture, and materials science. nih.govarabjchem.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Butoxy-2-chloropyridine to achieve high yield and purity?

  • Methodological Approach :

  • Reaction Conditions : Use a nucleophilic substitution reaction, substituting the chloride group with butoxy under alkaline conditions (e.g., NaOH in dichloromethane). Monitor temperature (20–25°C) to avoid side reactions .
  • Workup : Perform sequential washes with water and brine to remove unreacted reagents. Dry the organic layer with anhydrous Na₂SO₄ and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Yield Optimization : Vary molar ratios (e.g., 1:1.2 for 2-chloropyridine to sodium butoxide) and reaction time (6–12 hours) to maximize yield.
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Temperature20–25°CPrevents decomposition
NaOH Concentration10% (w/v)Ensures complete deprotonation
Reaction Time8 hoursBalances completion vs. side reactions

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H NMR to verify butoxy chain integration (δ 0.9–1.7 ppm for CH₂/CH₃) and aromatic proton signals (δ 7.2–8.5 ppm) .
  • IR Spectroscopy : Confirm C-O-C ether stretch (~1100 cm⁻¹) and C-Cl bond (~650 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement (e.g., CCDC deposition from ) .
    • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-optimized geometry) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in the lab?

  • Critical Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Emergency Response : In case of inhalation, move to fresh air; for skin contact, wash with soap and water immediately .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

  • Analytical Strategy :

  • Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, overlapping signals in ¹H NMR can be resolved via ¹³C DEPT .
  • Isotopic Labeling : Use deuterated solvents or isotopic tracers to isolate specific signals in complex mixtures .
    • Case Study : A 2021 study resolved conflicting IR and NMR data for a chloropyridine derivative by correlating computational vibrational spectra with experimental results .

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

  • Mechanistic Probes :

  • Kinetic Studies : Monitor reaction progress via GC-MS to identify rate-limiting steps (e.g., butoxide ion attack on the chloro-substituted pyridine ring) .
  • Isotope Effects : Use ¹⁸O-labeled butanol to trace oxygen incorporation in the product, confirming SN2 vs. SN1 pathways .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map transition states and activation energies .

Q. How can computational tools predict the reactivity of this compound in agrochemical or medicinal applications?

  • Approaches :

  • Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. For agrochemicals, assess binding to pest-specific proteins .
  • QSAR Modeling : Develop quantitative structure-activity relationships to correlate substituent effects (e.g., butoxy chain length) with bioactivity .
    • Example : A 2023 study identified this compound as a potential herbicide lead by modeling its inhibition of acetolactate synthase (ALS) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?

  • Root-Cause Analysis :

  • Variable Screening : Use design of experiments (DoE) to test factors like solvent purity, catalyst batch, and moisture levels .
  • Collaborative Validation : Reproduce methods from independent labs and share raw data via platforms like Zenodo to identify systemic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Butoxy-2-chloropyridine
Reactant of Route 2
Reactant of Route 2
4-Butoxy-2-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.